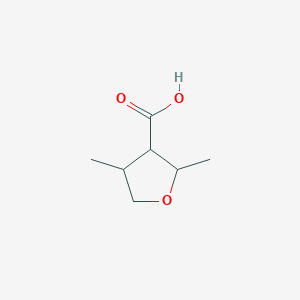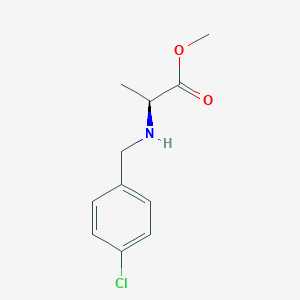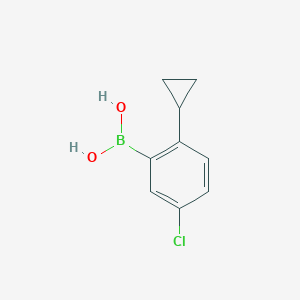
(5-Chloro-2-cyclopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-cyclopropylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a cyclopropyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-cyclopropylphenyl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 5-chloro-2-cyclopropylphenyl bromide, in the presence of a palladium catalyst and a base like potassium acetate . The reaction conditions are generally mild and the resulting boronic acid can be purified through standard chromatographic techniques.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. This involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .
化学反应分析
Types of Reactions: (5-Chloro-2-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学研究应用
(5-Chloro-2-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (5-Chloro-2-cyclopropylphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .
相似化合物的比较
Phenylboronic Acid: Lacks the chlorine and cyclopropyl substituents, making it less sterically hindered and more reactive in certain reactions.
4-Chlorophenylboronic Acid: Similar in structure but lacks the cyclopropyl group, affecting its reactivity and steric properties.
Cyclopropylboronic Acid: Lacks the phenyl ring and chlorine substituent, making it less versatile in Suzuki-Miyaura coupling reactions.
Uniqueness: (5-Chloro-2-cyclopropylphenyl)boronic acid is unique due to the presence of both the chlorine and cyclopropyl groups, which influence its reactivity and steric properties. These substituents make it particularly useful in the synthesis of sterically hindered biaryl compounds and in applications where specific electronic effects are desired .
属性
分子式 |
C9H10BClO2 |
|---|---|
分子量 |
196.44 g/mol |
IUPAC 名称 |
(5-chloro-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6,12-13H,1-2H2 |
InChI 键 |
CJXFXMULKNVBAR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)Cl)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[(4-cyanophenyl)amino]acetate](/img/structure/B13574764.png)

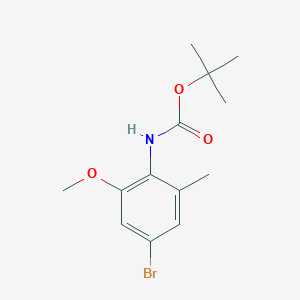

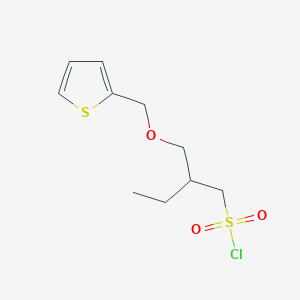
![3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13574790.png)
![methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride](/img/structure/B13574796.png)
![5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid](/img/structure/B13574798.png)
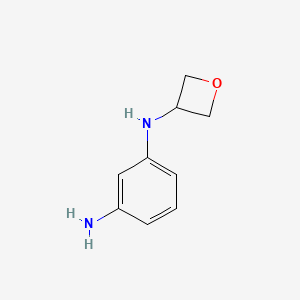
![methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13574803.png)

